CC-8490
Description
CC-8490 is a benzopyranone-class selective estrogen receptor modulator (SERM) with demonstrated antitumor activity across diverse cancer models. Originally developed by Celgene Corporation in collaboration with the U.S. National Cancer Institute (NCI), it exhibits dual mechanisms:
- ER-dependent activity: Binds to estrogen receptors (ERα/β) in ER-positive cancers (e.g., breast cancer), inhibiting proliferation via classical SERM pathways .
- ER-independent activity: Induces apoptosis in ER-negative cancers, such as glioblastoma, through inhibition of nuclear factor kappa B (NF-κB), a pro-survival pathway critical in glioma resistance .
Preclinical studies showed that this compound suppresses tumor growth in subcutaneous and intracranial glioblastoma xenografts, prolonging survival in murine models .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CC8490; CC 8490; CC-8490; SPC8490; SPC-8490; SPC 8490. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CC-8490 belongs to the benzopyranone family, sharing a core scaffold with analogs like Cpd-A, Cpd-B, and Cpd-C. Key comparative data from in vitro and in vivo studies are summarized below:
Table 1: In Vivo Efficacy of this compound and Analogs in Glioblastoma (U87) Xenografts
| Compound | Dose (mg/kg) | Tumor Growth Delay (Days) | %T/C Ratio (Day 38–39) |
|---|---|---|---|
| This compound | 30 | 2 | 55 |
| This compound | 50 | 5 | 35 |
| Cpd-A | 30 | 3 | 35 |
| Cpd-A | 50 | 7 | 23 |
Key Findings :
- Cpd-A outperformed this compound in tumor growth delay and %T/C ratios, suggesting enhanced potency .
- Both compounds maintained low toxicity, with <5% body weight loss in mice .
Table 2: Efficacy in Non-Small Cell Lung Cancer (NCI-H460) Xenografts
| Compound | Dose (mg/kg) | %T/C Ratio (Day 28) | Comparator (Docetaxel 10 mg/kg) |
|---|---|---|---|
| This compound | 30 | 46 | 41 (Docetaxel) |
| Cpd-A | 30 | 49 | |
| Cpd-B | 30 | 51 | |
| Cpd-C | 30 | 53 |
Comparison with Functionally Similar SERMs
Tamoxifen
- Mechanism : Classic SERM with ER-dependent activity in breast cancer; in gliomas, it inhibits protein kinase C (PKC) and synergizes with NF-κB pathway inhibition .
- Efficacy : Tamoxifen shows moderate antiglioma activity but requires higher doses (e.g., 100–200 mg/kg in vivo) compared to this compound (30–50 mg/kg) .
Compound 16 (Benzopyran Derivative)
Advantages and Limitations of this compound
- Advantages: Dual ER-dependent and independent mechanisms broaden applicability to ER-negative tumors.
- Limitations: Limited clinical data beyond phase I/II trials. Analogs (e.g., Cpd-A) show superior efficacy but remain preclinical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
